molecular formula C14H19NO6S B15167301 Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate CAS No. 583059-86-3

Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate

Cat. No.: B15167301
CAS No.: 583059-86-3
M. Wt: 329.37 g/mol
InChI Key: XFLITLQYRMRBGP-UHFFFAOYSA-N
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Description

Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide and is characterized by the presence of a benzenesulfonyl group attached to a methylamino group, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate typically involves the reaction of benzenesulfonyl chloride with methylamine to form the intermediate benzenesulfonyl methylamine. This intermediate is then reacted with diethyl malonate under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the benzenesulfonyl methylamine intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A related compound used in similar synthetic applications.

    Benzenesulfonamide derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate is unique due to its combined structural features of benzenesulfonyl, methylamino, and propanedioate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

583059-86-3

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

diethyl 2-[benzenesulfonyl(methyl)amino]propanedioate

InChI

InChI=1S/C14H19NO6S/c1-4-20-13(16)12(14(17)21-5-2)15(3)22(18,19)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3

InChI Key

XFLITLQYRMRBGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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